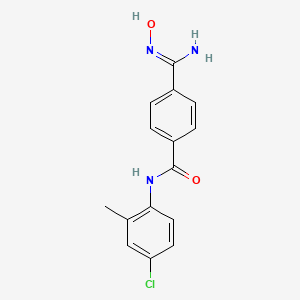N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
CAS No.: 1097079-26-9
Cat. No.: VC3347695
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1097079-26-9 |
|---|---|
| Molecular Formula | C15H14ClN3O2 |
| Molecular Weight | 303.74 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-4-[(Z)-N'-hydroxycarbamimidoyl]benzamide |
| Standard InChI | InChI=1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20) |
| Standard InChI Key | AAADZQHDSMITAZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide contains several key structural features that define its chemical behavior and potential applications. The compound consists of a benzamide core structure with specific functional group modifications. The molecular formula is C₁₅H₁₄ClN₃O₂, featuring a 4-chloro-2-methylphenyl group attached to the nitrogen of the benzamide, and a hydroxycarbamimidoyl group at the para position of the benzamide ring .
The structure can be broken down into three main components:
-
A 4-chloro-2-methylphenyl group (the aniline portion)
-
A benzamide connecting group (the amide linkage)
-
A hydroxycarbamimidoyl group (the functional modification)
Physical Properties
Based on structural analysis and comparison with similar benzamide derivatives, the following physical properties can be inferred:
Synthetic Approaches
General Synthetic Pathway
The synthesis of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely follows pathways similar to other substituted benzamides. Based on established synthetic methods for related compounds, the synthesis may involve a reaction between an activated benzoic acid derivative and the appropriate substituted aniline .
A general synthetic route could involve:
-
Activation of 4-(N'-hydroxycarbamimidoyl)benzoic acid using thionyl chloride (SOCl₂)
-
Subsequent reaction with 4-chloro-2-methylaniline
-
Purification through column chromatography
Detailed Synthesis Procedure
Drawing from related benzamide syntheses, a potential synthetic procedure might involve:
-
Dissolving 4-chloro-2-methylaniline in dry chloroform with triethylamine at room temperature
-
Adding the solution slowly to a mixture containing 4-(N'-hydroxycarbamimidoyl)benzoic acid, thionyl chloride, and catalytic dimethylformamide
-
Refluxing the mixture for approximately 4 hours
-
Cooling the reaction mixture, neutralizing with aqueous sodium bicarbonate
-
Extracting with chloroform and concentrating under reduced pressure
-
Purifying through column chromatography using an appropriate solvent system
Structural Characterization
Crystallographic Insights
Based on studies of related benzamide structures, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely forms a specific three-dimensional arrangement in the solid state. In similar compounds, the chloro substituent in the ortho position relative to the amide linkage has been observed to adopt a syn conformation with respect to the C=O bond .
The crystal packing may be stabilized by intermolecular hydrogen bonding, particularly N—H⋯O hydrogen bonds that could link molecules into chains. The dihedral angle between the benzoyl and aniline benzene rings in similar structures ranges from 14.87° to 82.8°, suggesting potential conformational flexibility .
Research Applications
Chemical Research Applications
N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide has been described as a "useful research chemical," suggesting applications in various chemical investigations . Potential research applications include:
-
Serving as a precursor for the synthesis of more complex molecules
-
Acting as a ligand in coordination chemistry
-
Functioning as an intermediate in the preparation of heterocyclic compounds
-
Use in radical chemistry studies, similar to other amidine derivatives
Reactivity Studies
Radical Formation
Based on research with similar compounds containing amidine-type structures, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide may undergo transformations involving amidinyl radical intermediates. Such radicals can be generated through UV-vis light-promoted reduction processes and may lead to the formation of cyclic products .
The hydroxycarbamimidoyl group specifically could participate in redox processes, with the potential to form nitrogen-centered radicals under appropriate conditions. This reactivity pattern suggests applications in photochemical synthesis and radical chemistry .
Structure-Activity Relationships
Structural Features and Function
The specific structural elements of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely contribute to its chemical behavior and potential biological activities:
-
The chloro substituent may enhance binding to specific biological targets through halogen bonding
-
The methyl group can provide hydrophobicity and influence electron density
-
The amide linkage offers hydrogen bonding capabilities essential for biological recognition
-
The hydroxycarbamimidoyl group provides additional hydrogen bonding sites and potential for coordination chemistry
Comparison with Related Compounds
Other benzamide derivatives show structural similarities that may inform our understanding of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide:
Future Research Directions
Synthesis Optimization
Future research could focus on developing improved synthetic pathways for N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide, potentially exploring:
-
Green chemistry approaches with reduced environmental impact
-
One-pot synthesis methods to improve efficiency
-
Microwave-assisted synthesis for reduced reaction times
-
Flow chemistry techniques for scalable production
Expanded Applications
Additional research is warranted to explore:
-
Detailed biological activity screening for potential pharmaceutical applications
-
Coordination chemistry with various metal ions
-
Photochemical reactivity studies
-
Development of structure-activity relationships through systematic modification of the core structure
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume